(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone group linking two aromatic rings: a 3,4-dichlorophenyl ring and a 2,4-dimethoxyphenyl ring. Chalcones are known for their structural versatility and biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)5-8-16(20)12-4-7-14(18)15(19)9-12/h3-10H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZPSHGRCENCN-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds through a base-catalyzed aldol addition-elimination mechanism:
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Enolate Formation : Deprotonation of 3,4-dichloroacetophenone by NaOH generates a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde.
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β-Hydroxy Ketone Intermediate : Forms transiently before dehydration.
Standard Procedure
Reagents :
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3,4-Dichloroacetophenone (1.0 eq)
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2,4-Dimethoxybenzaldehyde (1.05 eq)
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NaOH (40% aqueous, catalytic)
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Ethanol (solvent)
Steps :
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Dissolve ketone and aldehyde in ethanol (30 mL).
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Add NaOH (15 mL, 40%) dropwise under stirring.
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Stir at 25°C for 12–24 hours.
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Acidify with HCl (pH ~3) to precipitate crude product.
Yield : 89–91%
Melting Point : 97–99°C
Optimization Strategies
Solvent and Base Effects
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/NaOH | 91 | 98.5 |
| Methanol/KOH | 87 | 97.2 |
| Water (microwave) | 94 | 98.1 |
Ethanol enhances solubility of aromatic substrates, while NaOH provides sufficient basicity for enolate formation without side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 10–14 min) reduces reaction time from hours to minutes by accelerating kinetic pathways. This method achieves comparable yields (94%) with lower energy input.
Purification and Characterization
Recrystallization
Ethanol is the preferred solvent for recrystallization, producing needle-shaped crystals with >99% purity. Alternative solvents (e.g., DMF-DMSO mixtures) are less effective due to higher polarity.
Infrared Spectroscopy (IR)
| Bond | Wavenumber (cm⁻¹) |
|---|---|
| C=O (stretch) | 1657 |
| C=C (stretch) | 1585 |
| OCH₃ (bend) | 1260–1240 |
¹H NMR (400 MHz, DMSO-d₆)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (OCH₃) | 3.86, 3.91 | Singlet |
| Vinyl (Hₐ, Hᵦ) | 7.43, 8.00 | Doublet |
| Aromatic (Cl-C₆H₃) | 6.47–8.00 | Multiplet |
The E-configuration is confirmed by the vinyl proton coupling constant (J = 15.6 Hz).
Comparative Analysis of Synthetic Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12–24 h | 10–14 min |
| Yield (%) | 89–91 | 94 |
| Energy Consumption | High | Low |
| Scalability | Industrial | Lab-scale |
Microwave synthesis excels in rapidity but requires specialized equipment, limiting industrial adoption .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| HeLa (cervical cancer) | 12.5 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | Inhibition of proliferation |
Case Study: In a study published in the Journal of Medicinal Chemistry, researchers found that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at a dosage of 50 mg/kg body weight .
Antimicrobial Properties
Chalcones are also recognized for their antimicrobial activities. The compound has shown efficacy against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study: A study published in the journal Molecules reported that the compound exhibited potent antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent for fungal infections .
Agricultural Applications
The potential use of this compound as a plant growth regulator has been explored. Research indicates that it can enhance growth parameters in certain crops.
| Crop | Effect on Growth | Concentration Tested (ppm) |
|---|---|---|
| Tomato | Increased fruit yield | 100 |
| Wheat | Enhanced root development | 50 |
Case Study: An experiment conducted on tomato plants showed that treatment with the compound at a concentration of 100 ppm resulted in a 30% increase in fruit yield compared to untreated controls .
Material Science Applications
Chalcones are being investigated for their role in developing advanced materials due to their photophysical properties. The compound has been incorporated into polymer matrices to enhance UV stability and mechanical strength.
Properties of Polymer Composites:
| Composite Type | Tensile Strength (MPa) | UV Absorption (%) |
|---|---|---|
| Pure Polymer | 25 | 15 |
| Polymer + Chalcone | 35 | 40 |
Case Study: A study published in Advanced Materials highlighted how the incorporation of chalcone derivatives into polymer films improved their mechanical properties and UV resistance, making them suitable for outdoor applications.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit key enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Bond Lengths and Dihedral Angles
The title compound shares structural similarities with other chalcones but exhibits distinct geometric parameters due to substituent variations:
*Dihedral angles between the dichlorophenyl and dimethoxyphenyl rings. Smaller angles indicate greater planarity, enhancing π-π stacking and intermolecular interactions .
Spectroscopic Properties
- UV-Vis Absorption : Methoxy and chloro substituents redshift absorption maxima due to electron-donating and withdrawing effects. For example, the title compound shows λmax at 320 nm, comparable to (2E)-3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (λmax = 315 nm) .
- IR Spectroscopy : The α,β-unsaturated ketone C=O stretch appears near 1650 cm⁻¹, while methoxy C-O stretches occur at 1250–1050 cm⁻¹ .
Antioxidant and Anti-inflammatory Activities
Substituents significantly modulate biological efficacy:
Chlorine atoms enhance electrophilicity, improving radical scavenging, while methoxy groups improve solubility and membrane permeability .
Antimicrobial and Radioprotective Effects
- Antimicrobial : The title compound inhibits E. coli growth at MIC = 25 μg/mL, outperforming biphenyl chalcones (MIC = 50–100 μg/mL) due to chloro substituents disrupting bacterial membranes .
- Radioprotective : At sub-MIC concentrations, biphenyl chalcones reduce radiation-induced oxidative stress in E. coli by 40–60%, whereas the title compound achieves 65% protection via enhanced radical scavenging .
Substituent Effects on Reactivity and Stability
Electronic Effects
- Chlorine vs. Methoxy: Chlorine withdraws electron density, increasing the ketone's electrophilicity and reactivity toward nucleophiles. Methoxy groups donate electrons, stabilizing the enone system and reducing aggregation in polar solvents .
- Hydrogen Bonding : Hydroxyl substituents (e.g., in 4-hydroxyphenyl analogs) form O–H···O bonds, stabilizing crystal packing, while methoxy groups rely on weaker C–H···O interactions .
Crystal Packing and Solubility
- The title compound exhibits dense π-π stacking (interplanar distance ~3.5 Å) due to planar dichlorophenyl and dimethoxyphenyl rings, enhancing thermal stability .
- Solubility in DMSO: 25 mg/mL (title compound) vs. 45 mg/mL for hydroxyl-substituted analogs, reflecting methoxy groups' lipophilic nature .
Biological Activity
(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as Dichlorodimethoxyphenylpropene (CAS No. 1326319-02-1), is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and its therapeutic potential based on diverse research findings.
- Molecular Formula : C17H14Cl2O3
- Molecular Weight : 337.2 g/mol
- Structure : The compound features a conjugated system with two aromatic rings, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Antioxidant Activity : The presence of electron-rich methoxy groups enhances the compound's capacity to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits anticancer activity through apoptosis induction in cancer cell lines. The mechanism may involve the inhibition of specific kinases or transcription factors that regulate cell proliferation and survival.
Biological Activity Data
| Biological Activity | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer (HCT 116) | MTT Assay | 4.36 | |
| Antioxidant | DPPH Scavenging | 12.5 | |
| Anti-inflammatory | COX Inhibition | 15.0 |
Study 1: Anticancer Activity
In a study published in Molecules, the compound was evaluated for its anticancer effects against the human colon cancer cell line HCT116. The results demonstrated an IC50 value of 4.36 μM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin . The study suggested that the compound triggers apoptosis via the intrinsic pathway, leading to increased caspase activity.
Study 2: Antioxidant Properties
Research conducted by Saeed et al. assessed the antioxidant potential of various substituted phenyl compounds, including this compound using the DPPH assay. The compound exhibited a notable scavenging effect with an IC50 value of 12.5 μM . This suggests its potential application in preventing oxidative stress-related diseases.
Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that the compound effectively inhibited cyclooxygenase (COX) enzymes with an IC50 value of 15.0 μM . This action suggests potential therapeutic applications in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
